molecular formula C20H14FN3O2S B2371882 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide CAS No. 1021039-56-4

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

Cat. No.: B2371882
CAS No.: 1021039-56-4
M. Wt: 379.41
InChI Key: CBPRMNIJYYEPBS-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a synthetic small molecule based on the privileged thiazolo[3,2-a]pyrimidine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry for its diverse biological activities. This compound is specifically designed for research applications in oncology and drug discovery, particularly for investigating kinase inhibition pathways. The thiazolo[3,2-a]pyrimidine core is a recognized pharmacophore in the development of enzyme inhibitors, and closely related derivatives have demonstrated potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy . Recent studies on analogous structures have shown promising broad-spectrum cytotoxic activity against various cancer cell lines, with specific compounds exhibiting GI50 values in the nanomolar range and inducing cell cycle arrest and apoptosis . This benzamide derivative is intended for scientific research use only. It is strictly not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers working in the areas of chemical biology, kinase inhibitor development, and anticancer agent discovery will find this compound valuable for in vitro binding studies, enzymatic assays, and cellular efficacy evaluations. The structural features of this molecule, including the fluorine substituent and the benzamide linkage, are optimized for biomolecular interactions, as similar thiazolo[3,2-a]pyrimidine derivatives have been shown to interact with biological targets like DNA and serum albumin, which is crucial for understanding their pharmacokinetic properties . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c1-12-9-18(25)24-17(11-27-20(24)22-12)14-3-2-4-16(10-14)23-19(26)13-5-7-15(21)8-6-13/h2-11H,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPRMNIJYYEPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Cyclocondensation Reactions

The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via a one-pot [3+3] cyclocondensation of 2-aminothiazoles with fluorinated alkynoates under transition-metal-free conditions. For example:

  • Reagents : 2-Amino-7-methylthiazole and ethyl 4,4,4-trifluorobut-2-ynoate.
  • Conditions : Methanol, 70°C, 12 hours.
  • Yield : 65–88%.

This method ensures regioselectivity, producing 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine derivatives with a trifluoromethyl group at position 5. Alternative approaches using Biginelli-like reactions with thiourea, ethyl acetoacetate, and aldehydes (e.g., 3-nitrobenzaldehyde) in acetic acid/zinc chloride also yield tetrahydropyrimidine intermediates, which are subsequently cyclized with chloroacetic acid.

Functionalization at Position 3

Synthesis of 4-Fluorobenzamide Substituent

Activation of 4-Fluorobenzoic Acid

The carboxylic acid group of 4-fluorobenzoic acid is activated for amide bond formation using:

  • Mixed Anhydride Method : Reaction with pivaloyl chloride in dichloromethane with triethylamine.
  • Carbodiimide Coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

Amide Bond Formation: Coupling Strategies

Peptide-Based Coupling Reagents

The 3-aminophenyl-thiazolo[3,2-a]pyrimidine intermediate is coupled with activated 4-fluorobenzoic acid using:

  • Triphenylphosphite/Imidazole : Generates the amide bond under mild conditions (THF, 60°C).
    • Yield : 77–92%.
  • EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) : Facilitates coupling in DMF at room temperature.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Conditions : 100°C, 20 minutes, DMF solvent.
  • Advantage : Enhances purity by minimizing side reactions.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : Used for final purification (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline products.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.45 (s, 3H, CH₃), δ 7.25–8.10 (m, aromatic H), and δ 10.20 (s, 1H, NH).
  • HRMS : Molecular ion peak at m/z 429.4 (M⁺).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
Cyclocondensation + EDC One-pot core synthesis, EDC coupling 85 >98
Suzuki + Triphenylphosphite Cross-coupling, phosphite-mediated 92 97
Microwave-assisted Rapid amide bond formation 78 95

Challenges and Optimization Strategies

  • Regioselectivity : Fluorinated alkynoates ensure selective cyclization at position 5.
  • Byproduct Formation : Use of tert-butoxycarbonyl (Boc) protecting groups minimizes undesired acylations.
  • Solvent Choice : Anhydrous DMF or THF prevents hydrolysis of intermediates.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and understand the mechanism of action of related compounds.

    Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets in the cell. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Moiety

2,3-Difluoro-N-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (28a)
  • Structural Differences: Difluoro substitution (2,3-positions) vs. monofluoro (4-position) on benzamide. Methylene (-CH2-) linker between thiazolo-pyrimidine and benzamide instead of a phenyl ring.
  • The methylene linker reduces steric hindrance, possibly improving binding to planar active sites .
4-Fluoro-N-(4-Hydrazinecarbonylphenyl)benzamide (4b)
  • Structural Differences :
    • Hydrazinecarbonyl (-NH-NH-C=O) group at the phenyl para position.
  • Functional Implications :
    • The hydrazinecarbonyl group enables hydrogen bonding, which could enhance target affinity but may compromise pharmacokinetics due to polarity .

Heterocyclic Core Modifications

3-Fluoro-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
  • Structural Differences :
    • Replacement of thiazolo[3,2-a]pyrimidine with imidazo[1,2-a]pyrimidine.
    • Fluorine at benzamide 3-position instead of 4.
  • Functional Implications :
    • The imidazo core introduces additional nitrogen atoms, altering hydrogen-bonding and π-π stacking interactions.
    • The 3-fluoro substitution may shift electronic distribution, affecting target selectivity .
4-(Chloromethyl)-N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (25)
  • Structural Differences :
    • Chloromethyl (-CH2Cl) and trifluoromethyl (-CF3) substituents.
    • Imidazole ring instead of thiazolo-pyrimidine.
  • The chloromethyl group may introduce reactivity, necessitating stability studies .

Pharmacological and Physicochemical Comparisons

Compound Core Heterocycle Substituents Key Properties
Target Compound Thiazolo[3,2-a]pyrimidine 4-F-benzamide, 7-Me, 5-oxo Balanced solubility, hydrogen bonding
28a (Difluoro analog) Thiazolo[3,2-a]pyrimidine 2,3-diF-benzamide, methylene linker Enhanced metabolic stability, lower solubility
Imidazo[1,2-a]pyrimidine analog Imidazo[1,2-a]pyrimidine 3-F-benzamide Altered π-π interactions, target selectivity
25 (Chloromethyl/CF3 analog) Imidazole 4-CH2Cl, 5-CF3 High lipophilicity, potential reactivity

Biological Activity

The compound 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a member of the thiazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H13_{13}F1_{1}N3_{3}O1_{1}S
  • Molecular Weight : 296.34 g/mol
  • CAS Number : Not specified in the results but can be derived from the structural formula.

Antibacterial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds with similar structures have shown broad-spectrum activity against various bacterial strains, including resistant strains. The presence of electron-withdrawing groups, such as fluorine in this compound, enhances its antibacterial potency by increasing the lipophilicity and facilitating membrane penetration .

Table 1: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli0.91 μM
Compound BStaphylococcus aureus1.25 μM
4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamideTBD (To Be Determined)

Antitubercular Activity

The compound's potential as an antitubercular agent is noteworthy. Similar thiazolo derivatives have been reported to inhibit Mycobacterium smegmatis, a model organism for studying tuberculosis. The most potent compounds in this class have shown MIC values as low as 50 μg/mL against this pathogen .

The exact mechanism of action for 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide involves the inhibition of key enzymes essential for bacterial survival and replication. The thiazolo[3,2-a]pyrimidine core is known to interact with various biological targets, including:

  • Leucyl-tRNA Synthetase : Inhibition leads to impaired protein synthesis.
  • DNA Gyrase : Disruption of DNA replication processes.
  • Cell Membrane Integrity : Alterations in membrane permeability can lead to cell death.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolo derivatives in clinical settings:

  • A recent study demonstrated that a derivative with a similar structure exhibited significant growth inhibition of Mycobacterium tuberculosis, suggesting that modifications to the thiazolo core can enhance antitubercular activity.
  • Another investigation into the structure-activity relationship (SAR) revealed that substituents on the phenyl ring significantly affect antibacterial efficacy; compounds with halogen substitutions showed increased activity compared to those with alkyl groups .

Q & A

Basic: What is the synthetic methodology for 4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide?

The synthesis involves a multi-step reaction sequence. A typical approach includes:

  • Condensation : Refluxing a thiazolo[3,2-a]pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate .
  • Cyclization : Formation of the thiazolo-pyrimidine core via intramolecular cyclization under reflux conditions (8–10 hours).
  • Amidation : Coupling the intermediate with 4-fluorobenzoic acid derivatives using standard amidation protocols (e.g., EDC/HOBt or DCC-mediated coupling).
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) to obtain pure crystals suitable for X-ray diffraction .

Key Considerations : Reaction temperature, solvent choice (e.g., acetic anhydride for cyclization), and catalyst loadings significantly impact yield and purity.

Basic: What analytical techniques are employed to confirm the structure and purity of this compound?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D conformation, including ring puckering (e.g., thiazolo-pyrimidine boat conformation) and substituent orientations. SHELX software (SHELXL/SHELXS) is commonly used for refinement .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm proton environments (e.g., fluorophenyl protons at ~7.2–7.8 ppm) and carbon assignments.
    • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Example : In related thiazolo-pyrimidine analogs, SC-XRD revealed a dihedral angle of 80.94° between the thiazolo-pyrimidine and phenyl rings, critical for understanding steric effects .

Advanced: How does crystallographic analysis using SHELXL elucidate conformational dynamics?

SHELXL refines structural parameters such as:

  • Ring Puckering : The thiazolo-pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from the mean plane. Cremer-Pople coordinates quantify puckering amplitude and phase .
  • Hydrogen Bonding : Bifurcated C–H···O interactions (e.g., 2.85–3.12 Å) stabilize crystal packing. Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) identifies recurrent hydrogen-bonding patterns .
  • Torsional Strain : Substituents like the 4-fluorobenzamide group influence dihedral angles, affecting molecular rigidity and solubility.

Implications : Conformational flexibility impacts ligand-receptor binding in biological studies. For example, puckering may modulate interactions with enzyme active sites .

Advanced: How do structural modifications (e.g., halogen substitution) alter bioactivity compared to analogs?

  • Fluoro vs. Bromo Analogs :
    • 4-Fluoro Substitution : Enhances metabolic stability and membrane permeability due to electronegativity and small size.
    • Bromo Derivatives (e.g., 5-bromo-N-(3-thiazolo-pyrimidinylphenyl)furan-2-carboxamide) : Increase steric bulk, potentially improving target selectivity but reducing solubility .
  • Oxadiazole vs. Thiazole Cores : Replacement of the thiazolo-pyrimidine with oxadiazole (e.g., in triazolo[4,5-d]pyrimidines) alters π-stacking and hydrogen-bonding capacity, affecting enzyme inhibition profiles .

Methodological Insight : Comparative bioassays (e.g., IC50_{50} measurements) and molecular docking studies are used to correlate structural features with activity .

Advanced: What mechanistic hypotheses explain the biological activity of this compound?

  • Target Engagement : The thiazolo-pyrimidine core mimics purine scaffolds, suggesting kinase or protease inhibition. For example, related analogs inhibit cyclin-dependent kinases (CDKs) via ATP-binding site competition .
  • Fluorophenyl Role : The 4-fluoro group may enhance binding to hydrophobic pockets in target proteins (e.g., COX-2 in anti-inflammatory studies) .
  • Metabolic Pathways : Cytochrome P450 (CYP) interactions can be predicted using in vitro microsomal assays, with fluorination reducing oxidative metabolism .

Validation : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and in vivo pharmacokinetic studies (e.g., plasma half-life) are critical for mechanistic validation .

Advanced: How can contradictory data in biological activity studies be resolved?

  • Structural Reanalysis : Verify compound purity and conformation via SC-XRD to rule out polymorphic effects .
  • Assay Conditions : Control variables like solvent (DMSO vs. aqueous buffers) and cell line specificity (e.g., HeLa vs. HEK293).
  • Comparative Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with activity trends .

Case Study : Discrepancies in IC50_{50} values for similar compounds were resolved by identifying divergent hydrogen-bonding networks in crystal structures, affecting solubility and bioavailability .

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